molecular formula C16H22ClNO3 B1504449 Tert-butyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 871112-37-7

Tert-butyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1504449
CAS No.: 871112-37-7
M. Wt: 311.8 g/mol
InChI Key: QEACSENDPXQEFE-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, InChI key, and more. For example, “tert-Butyl 4-(3-chlorophenyl)-4-[(2E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate” has a molecular weight of 392.92, and its form is solid . “TERT-BUTYL 4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLATE” has a molecular weight of 296.8, and its form is a yellow to brown solid .

Scientific Research Applications

Stereoselective Syntheses

  • Synthesis Techniques : Studies have demonstrated methods for synthesizing derivatives of tert-butyl 4-hydroxypiperidine-1-carboxylate, highlighting their potential in creating various stereoisomers and derivatives for different applications. For instance, Boev et al. (2015) detailed a method for producing tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield, which underscores the compound's versatility in stereoselective synthesis (Boev et al., 2015).

Chemical Transformations

  • Unique Reactions : Research by Purkayastha et al. (2010) highlighted the unique chemical transformations involving tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives. The study found that the vinylfluoro group behaves as an acetonyl cation equivalent under certain conditions, illustrating the compound's role in novel chemical reactions (Purkayastha et al., 2010).

New Scaffolds and Intermediates

  • Development of New Scaffolds : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate provides a new scaffold for the preparation of substituted piperidines, as discussed by Harmsen et al. (2011). This indicates the compound’s role in developing new chemical scaffolds for further research (Harmsen et al., 2011).

Molecular Structure Studies

  • X-ray Studies : The molecular structure of derivatives of tert-butyl 4-hydroxypiperidine-1-carboxylate has been analyzed using X-ray crystallography. For example, Didierjean et al. (2004) provided insights into the molecular packing and hydrogen bonding patterns of such compounds (Didierjean et al., 2004).

Properties

IUPAC Name

tert-butyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-9-7-16(20,8-10-18)12-5-4-6-13(17)11-12/h4-6,11,20H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEACSENDPXQEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678141
Record name tert-Butyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871112-37-7
Record name 1,1-Dimethylethyl 4-(3-chlorophenyl)-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871112-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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